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molecular formula C7H8ClNO B1510464 (5-Chloro-2-methylpyridin-3-yl)methanol

(5-Chloro-2-methylpyridin-3-yl)methanol

Cat. No. B1510464
M. Wt: 157.6 g/mol
InChI Key: XQBYTWGPNODNFI-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

To a THF (30 mL) solution of 5-chrolo-2-methyl nicotinic acid methyl ester (CAS# 350597-49-8) (1.0 g), boron lithium hydride (0.153 g) was added at 0° C. The reaction solution was agitated at room temperature for 2 hours. The reaction solution was added to iced water and the reaction solution was extracted with ethyl acetate. The obtained organic layer was washed with a saturated salt solution, and it concentrated under reduced pressure after dried over anhydrous magnesium sulfate. 0.26 g of the title compound was obtained by the residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.153 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1COCC1.[CH3:6][C:7]1[C:12]([C:13](OC)=[O:14])=[CH:11][C:10]([Cl:17])=[CH:9][N:8]=1.[H-].[Li+].[B+3].[H-].[H-].[H-]>O>[Cl:17][C:10]1[CH:11]=[C:12]([CH2:13][OH:14])[C:7]([CH3:6])=[N:8][CH:9]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=C(C=C1C(=O)OC)Cl
Name
Quantity
0.153 g
Type
reactant
Smiles
[H-].[Li+].[B+3].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was agitated at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated salt solution, and it
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after dried over anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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